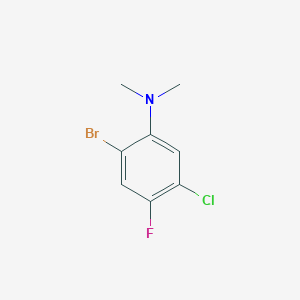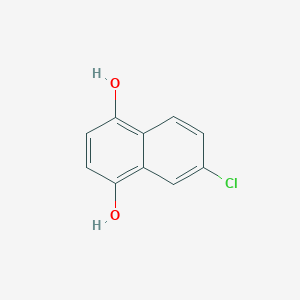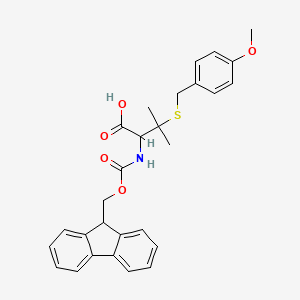
(2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine is an organic compound with the molecular formula C8H8BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine typically involves multiple steps:
Halogenation: The introduction of bromine, chlorine, and fluorine atoms onto the phenyl ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe).
Amination: The dimethylamine group is introduced via nucleophilic substitution reactions. This can be done by reacting the halogenated phenyl compound with dimethylamine (NH(CH3)2) under basic conditions.
Industrial Production Methods
Industrial production methods often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine undergoes several types of chemical reactions:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the dimethylamine group.
Coupling Reactions: It can participate in coupling reactions, forming larger molecules by linking with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl compounds, while oxidation and reduction reactions can produce different amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific enzymes or receptors, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its unique halogenated structure makes it valuable for producing flame retardants, plasticizers, and other functional materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and dimethylamine group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chloro-5-fluoro-phenyl)-dimethyl-amine
- (2-Bromo-5-chloro-3-fluoro-phenyl)-dimethyl-amine
- (2-Bromo-5-chloro-4-fluoro-phenyl)-methyl-amine
Uniqueness
Compared to similar compounds, (2-Bromo-5-chloro-4-fluoro-phenyl)-dimethyl-amine is unique due to the specific positioning of the halogen atoms and the dimethylamine group. This unique arrangement enhances its reactivity and potential applications in various fields. The presence of three different halogens (bromine, chlorine, and fluorine) on the phenyl ring provides distinct chemical properties, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C8H8BrClFN |
|---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H8BrClFN/c1-12(2)8-4-6(10)7(11)3-5(8)9/h3-4H,1-2H3 |
InChI Key |
HKGPEWFFQFODHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)

![(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12104441.png)



![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)
![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B12104477.png)
![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)

